2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate
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Overview
Description
2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is a complex organic compound that belongs to the class of phenazine derivatives. Phenazine compounds are known for their diverse applications in organic electronics, photonics, and as intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized phenazine compounds .
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s functional groups .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[a,c]phenazine-11,12-dicarbonitrile: Known for its use in near-infrared electroluminescent devices.
Dibenzo[a,j]phenazine: Utilized in organic electronics and photonics.
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of the 2-(4-methylphenyl)-2-oxoethyl group and the carboxylate group makes it particularly versatile for various applications in research and industry .
Properties
Molecular Formula |
C30H20N2O3 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] phenanthro[9,10-b]quinoxaline-11-carboxylate |
InChI |
InChI=1S/C30H20N2O3/c1-18-10-12-19(13-11-18)27(33)17-35-30(34)20-14-15-25-26(16-20)32-29-24-9-5-3-7-22(24)21-6-2-4-8-23(21)28(29)31-25/h2-16H,17H2,1H3 |
InChI Key |
VFSIURHFZJYNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3 |
Origin of Product |
United States |
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